molecular formula C12H9NO2S B12518980 (E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate

(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate

Cat. No.: B12518980
M. Wt: 231.27 g/mol
InChI Key: KOBBFAPLWMJZCK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate is an organic compound with a complex structure that includes a cyanophenyl group, a thioester, and an enone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent. For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thioester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thioesters, depending on the specific reagents and conditions used.

Scientific Research Applications

(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-S-methyl 4-(4-cyanophenyl)-2-oxobut-3-enethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioester and enone groups make it particularly versatile for various chemical transformations and biological interactions.

Properties

Molecular Formula

C12H9NO2S

Molecular Weight

231.27 g/mol

IUPAC Name

S-methyl (E)-4-(4-cyanophenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C12H9NO2S/c1-16-12(15)11(14)7-6-9-2-4-10(8-13)5-3-9/h2-7H,1H3/b7-6+

InChI Key

KOBBFAPLWMJZCK-VOTSOKGWSA-N

Isomeric SMILES

CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)C#N

Canonical SMILES

CSC(=O)C(=O)C=CC1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.